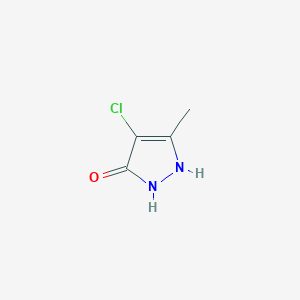![molecular formula C21H20N2O3 B15150081 N'-[(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide](/img/structure/B15150081.png)
N'-[(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide is a synthetic organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring, an acetyl group, and a phenylpropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide typically involves the reaction of naphthalen-1-yloxyacetic acid with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide. Common reagents used in this synthesis include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxyacetic acid derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[2-(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[2-(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide: Similar structure but with different substitution patterns on the naphthalene ring.
(naphthalen-1-yloxy)-acetic acid benzylidene/(1-phenyl-ethylidene)-hydrazide: Another hydrazide derivative with different functional groups.
Uniqueness
N’-[2-(naphthalen-1-yloxy)acetyl]-3-phenylpropanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N'-(2-naphthalen-1-yloxyacetyl)-3-phenylpropanehydrazide |
InChI |
InChI=1S/C21H20N2O3/c24-20(14-13-16-7-2-1-3-8-16)22-23-21(25)15-26-19-12-6-10-17-9-4-5-11-18(17)19/h1-12H,13-15H2,(H,22,24)(H,23,25) |
InChI Key |
WOLXYBHKKYLHRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B15150011.png)

![N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide](/img/structure/B15150043.png)
![3-methyl-5-{5-[(1E)-2-phenylethenyl]-[3,3'-bipyridin]-6-yl}-2,3'-bipyridine](/img/structure/B15150049.png)
![5-chloro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15150055.png)
![6-(3,12-Dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B15150063.png)
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B15150064.png)
![1-{(E)-[(4-bromophenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B15150073.png)
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15150088.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B15150089.png)
![2-{4-[3-(2-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15150092.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B15150093.png)
![4-acetamido-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B15150095.png)
![2-(2-chlorophenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15150101.png)
